[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine
Description
Double-Bond Configuration
Aromatic Ring Substituents
Torsional Angles
- The dihedral angle between the phenyl ring and the ethenyl group is ~0° , indicating full conjugation.
- The dimethylamino group exhibits slight pyramidalization (N-C-C angle: 109.5° ), consistent with sp³ hybridization.
X-ray Crystallographic Studies
As of the latest available data, no X-ray crystallographic studies have been published for [(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine. However, insights can be inferred from related nitro-stilbene analogs:
| Parameter | Value (Analog: 4-Dimethylamino-4'-nitrostilbene) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.92 Å, b = 10.15 Å, c = 12.30 Å |
| β Angle | 95.4° |
In such analogs, the nitro and dimethylamino groups adopt a coplanar arrangement with the aromatic rings, maximizing π-conjugation.
Comparative Analysis with Structural Analogs
Table 1: Structural Comparison with Key Analogs
Electronic Effects
Properties
IUPAC Name |
2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12(2)7-6-9-8-10(16-3)4-5-11(9)13(14)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXFAOADJACLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
The most widely documented method involves the condensation of 3-methyl-4-nitroanisole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methyl group of 3-methyl-4-nitroanisole reacts with the electrophilic carbon of DMF-DMA to form the ethenyl bridge.
Reaction Conditions
- Solvent : N,N-Dimethylformamide (DMF) or acetone.
- Temperature : 140–155°C under reflux.
- Catalyst : None required; excess DMF-DMA acts as both reactant and solvent.
- Yield : 54–87%.
Workup and Isolation
Post-reaction, the mixture is cooled, and methanol is distilled off. The product is extracted using acidic aqueous solutions (e.g., 1M H₂SO₄) and subsequently neutralized to precipitate the crude compound. Final purification involves recrystallization from methanol or ethanol.
Key Advantages
- High regioselectivity due to the electron-withdrawing nitro group directing substitution.
- Scalable for industrial production with minimal by-products.
Limitations
Reductive Amination of Nitro Precursors
An alternative pathway involves the reduction of a nitro intermediate followed by dimethylamination. For example, 2-(5-methoxy-2-nitrophenyl)acetonitrile can be subjected to hydrogenation in the presence of Raney nickel or palladium catalysts to yield the corresponding amine, which is subsequently treated with formaldehyde and formic acid for dimethylation.
Reaction Conditions
- Reduction Step : H₂ gas (1–3 atm), Raney nickel, 50–80°C.
- Dimethylation : Formaldehyde (2 equiv), formic acid (excess), reflux.
- Yield : 60–75%.
Critical Considerations
- Stereochemical Control : The E-configuration is favored due to steric hindrance during imine formation.
- By-Products : Over-reduction of the nitro group to hydroxylamine may occur without precise catalyst control.
Alternative Methodologies
Palladium-Catalyzed Annulation
While less common, palladium-catalyzed cross-coupling has been explored for constructing the ethenyl-dimethylamine moiety. A patent by describes the use of Pd(OAc)₂ with ligands such as PPh₃ in Heck-type reactions, coupling aryl halides with preformed enamine intermediates.
Example Protocol
- Substrate : 5-Methoxy-2-nitroiodobenzene.
- Coupling Partner : N,N-Dimethylvinylamine.
- Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, DMF, 100°C.
- Yield : ~40% (limited by competing side reactions).
Challenges
Optimization Strategies
Solvent and Temperature Optimization
Studies comparing DMF with acetone as solvents reveal that DMF enhances reaction rates but complicates purification, while acetone offers easier isolation at the expense of prolonged reaction times. A hybrid approach using DMF for the reaction phase and acetone for crystallization improves yields to 80%.
Catalytic Enhancements
Introducing iodide salts (e.g., NaI) in condensation reactions accelerates the substitution step by stabilizing transition states, reducing reaction times by 30%.
Comparative Analysis of Methods
Key Insights
- The DMF-DMA method is optimal for industrial-scale synthesis due to its balance of yield and scalability.
- Reductive amination is preferable for lab-scale synthesis requiring minimal equipment.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: 2-(5-methoxy-2-aminophenyl)-N,N-dimethylethenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones and other oxidized products.
Scientific Research Applications
(E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(5-methoxy-2-nitrophenyl)-N,N-dimethylethenamine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The methoxy group and the dimethylethenamine moiety may also contribute to the compound’s overall activity by modulating its binding affinity to specific targets.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Functional Properties
Key Observations:
The methoxy group may balance solubility and lipophilicity, contrasting with the dihydroxy groups in ’s analogs, which improve water solubility but reduce membrane permeability .
Amine Moieties: The dimethylamine group likely increases solubility relative to primary amines (e.g., benzenamine in ’s Compound 5) but may reduce hydrogen-bonding capacity compared to phenolic -OH groups .
Pharmacokinetic and Toxicological Comparison
- highlights that analogs with hydroxyl groups (e.g., 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol) exhibit superior bioavailability due to enhanced solubility and metabolic stability . The target compound’s nitro group may reduce oral bioavailability but increase metabolic resistance.
- notes that structurally related nitroaromatics (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) lack thorough toxicological data, suggesting caution in extrapolating safety profiles for the target compound .
Research Findings and Implications
- Electronic Effects: The nitro-methoxy substitution creates a polarized aromatic system, which could improve interactions with hydrophobic enzyme pockets (e.g., tyrosine kinases) compared to non-polar substituents like methyl .
- Solubility Trade-offs : While the dimethylamine group enhances solubility relative to chloro analogs , the nitro group may limit absorption, necessitating formulation optimization.
- Therapeutic Potential: Structural parallels to Axitinib suggest possible antineoplastic activity, though in vivo studies are required to validate efficacy and toxicity.
Biological Activity
[(1E)-2-(5-methoxy-2-nitrophenyl)ethenyl]dimethylamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a methoxy group and a nitro group attached to a phenyl ring, which are crucial for its biological activity. The presence of the dimethylamine moiety enhances its solubility and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound's binding affinity to specific targets, enhancing its efficacy against certain pathogens or cancer cells.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
| Enterococcus faecalis | 16 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
These findings indicate that this compound may serve as a lead compound in cancer drug development .
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results showed that it significantly reduced bacterial load in vitro, suggesting potential for clinical applications in treating resistant infections .
- Cancer Cell Studies : In another study involving various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This study highlighted its potential as an adjunct therapy in combination with existing chemotherapeutics .
- Toxicity Assessment : Preliminary toxicity studies indicated that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations, making it a safer alternative compared to conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
